Dde-Dab(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

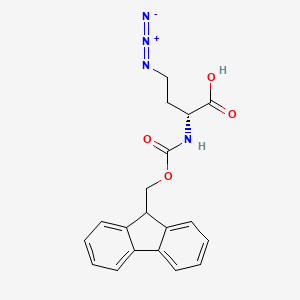

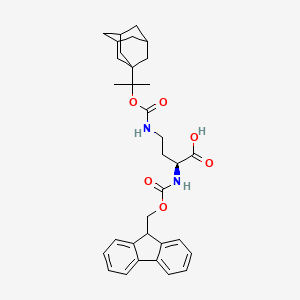

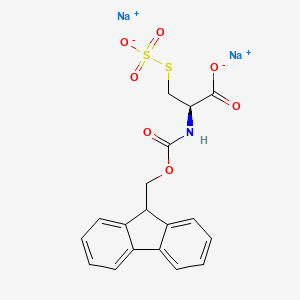

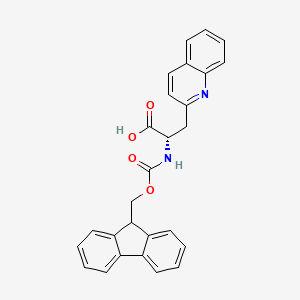

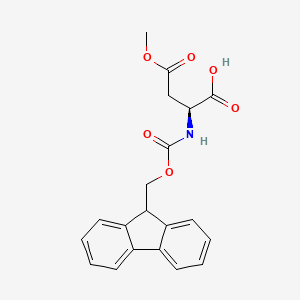

Dde-Dab(Fmoc)-OH is an amino acid derivative of the amino acid Dab (3-Amino-2,3-dideoxy-D-arabino-heptonic acid). It is a synthetic compound that has been used in a variety of scientific applications, such as peptide synthesis, protein engineering, bioconjugation, and drug delivery. Dde-Dab(Fmoc)-OH is a versatile building block for peptide synthesis due to its high stability, low reactivity, and low toxicity. It has been used in a variety of biochemical and physiological studies, such as enzyme inhibition, receptor binding, and protein-protein interactions.

Aplicaciones Científicas De Investigación

Orthogonal Protecting Group in Solid-Phase Peptide Synthesis

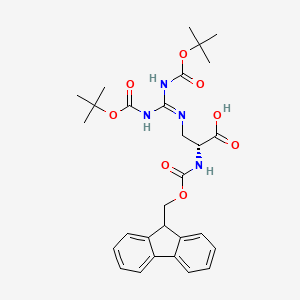

The vinyl ether benzyloxycarbonyl (VeZ) protecting group has been identified as a novel orthogonal protecting group for solid-phase peptide synthesis. This discovery provides an alternative to Fmoc-Lys(Dde)-OH, offering new avenues in the synthesis of biologically relevant cyclic peptides. This advancement in peptide chemistry underscores the significance of developing orthogonal protecting groups like Dde-Dab(Fmoc)-OH in facilitating complex peptide synthesis (Staderini et al., 2018).

Challenges in Solid-Phase Peptide Synthesis

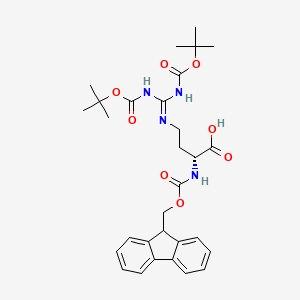

Fmoc-Dab(Mtt)-OH, a commercially available and orthogonally protected amino acid, has been reported to exhibit poor coupling efficiency during solid-phase peptide synthesis. The study highlights the challenges associated with using certain orthogonally protected building blocks like Fmoc-Dab(Mtt)-OH, prompting researchers to explore alternatives or modify protocols to ensure efficient peptide synthesis. This underscores the importance of understanding the behavior of specific protecting groups such as Dde-Dab(Fmoc)-OH in peptide synthesis processes (Lam et al., 2022).

Drug Delivery Systems

The development of drug delivery systems (DDS) utilizing dendritic peptides like Dde-Dab(Fmoc)-OH has shown promise in cancer treatment. A study highlighted the design of an arginine-enriched dendritic amphiphilic chimeric peptide with hydrophobic groups (Fmoc) providing a strong hydrophobic force to prevent premature drug release. This design exemplifies the application of Dde-Dab(Fmoc)-OH in creating innovative DDS aimed at improving therapeutic efficacy, particularly in treating multidrug resistance (MDR) tumors (Chen et al., 2017).

Advancements in Chemical Protein Synthesis

In the realm of chemical protein synthesis, overcoming solubility challenges is crucial. The introduction of a heterobifunctional traceless linker, Fmoc-Ddae-OH, has been noted for its role in temporarily attaching highly solubilizing peptide sequences onto insoluble peptides. This innovative approach facilitates the handling and purification of insoluble and aggregation-prone peptides, significantly contributing to the synthesis of large proteins. The study underscores the utility of protecting groups and linkers related to Dde-Dab(Fmoc)-OH in enhancing the feasibility of complex protein synthesis projects (Jacobsen et al., 2016).

Propiedades

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQZWPYGWVUUEH-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-Dab(Fmoc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.